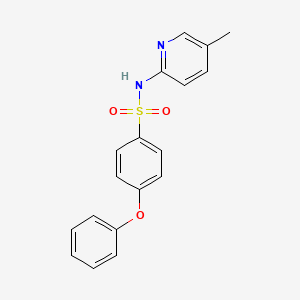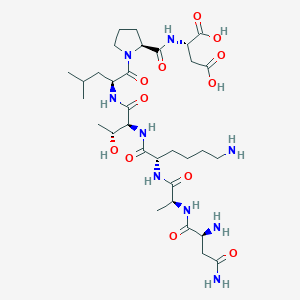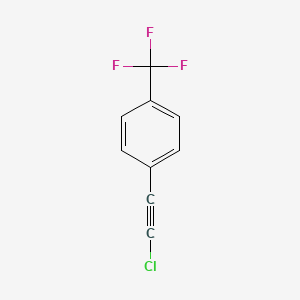
1-(Chloroethynyl)-4-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloroethynyl)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a chloroethynyl group and a trifluoromethyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloroethynyl)-4-(trifluoromethyl)benzene typically involves the introduction of the chloroethynyl and trifluoromethyl groups onto a benzene ring. One common method includes the reaction of 4-(trifluoromethyl)benzene with chloroacetylene under specific conditions to achieve the desired product. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency. This includes the use of continuous flow reactors, advanced catalysts, and automated systems to monitor and control the reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Chloroethynyl)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of different reduced derivatives.
Substitution: The chloroethynyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-(Chloroethynyl)-4-(trifluoromethyl)benzene has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biochemical pathways and interactions.
Industry: The compound is utilized in the production of agrochemicals and functional materials.
Mecanismo De Acción
The mechanism by which 1-(Chloroethynyl)-4-(trifluoromethyl)benzene exerts its effects involves interactions with specific molecular targets and pathways. The chloroethynyl and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and interactions with other molecules. These interactions can lead to the activation or inhibition of various biochemical pathways, depending on the context.
Comparación Con Compuestos Similares
1-(Chloroethynyl)-4-(trifluoromethyl)benzene: shares similarities with other trifluoromethyl-containing compounds, such as trifluoromethylbenzenes and trifluoromethylstyrenes.
Unique Features: The presence of both chloroethynyl and trifluoromethyl groups makes this compound unique, as it combines the reactivity of both functional groups, leading to diverse chemical behavior and applications.
Propiedades
Número CAS |
873079-75-5 |
|---|---|
Fórmula molecular |
C9H4ClF3 |
Peso molecular |
204.57 g/mol |
Nombre IUPAC |
1-(2-chloroethynyl)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H4ClF3/c10-6-5-7-1-3-8(4-2-7)9(11,12)13/h1-4H |
Clave InChI |
QVOCNTXIHXBJFM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#CCl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6R)-6-(3-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B14193983.png)
![(6-Chloro-1H-indol-3-yl)[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B14193988.png)

![1-[(5-Chlorothiophen-2-yl)methyl]-4-(1-phenylethyl)piperazine](/img/structure/B14193992.png)
![[1-(4-Phenoxyphenyl)cyclohexyl]thiourea](/img/structure/B14193996.png)
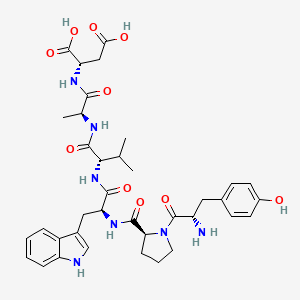
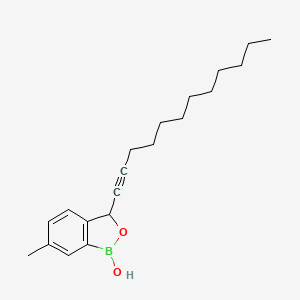
![3-Methyl-N-[(4-phenylpiperidin-1-yl)methyl]benzamide](/img/structure/B14194005.png)


![4-Thiazolidinone, 2-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]-](/img/structure/B14194017.png)
